molecular formula C15H13BrO3S3 B2405013 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate CAS No. 331461-26-8

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B2405013
CAS No.: 331461-26-8
M. Wt: 417.35
InChI Key: DBDJKXDXJCPDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C15H13BrO3S3 and a molecular weight of 417.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-(1,3-dithiolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl sulfonates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate has several scientific research applications, including:

    Chemical Research: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with different properties. The specific molecular targets and pathways depend on the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-fluorobenzenesulfonate
  • 4-(1,3-Dithiolan-2-yl)phenyl 4-iodobenzenesulfonate

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher reactivity is desired.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S3/c16-12-3-7-14(8-4-12)22(17,18)19-13-5-1-11(2-6-13)15-20-9-10-21-15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDJKXDXJCPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.